2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
Description
Nomenclature and Structural Classification
The compound 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride (CAS: 1394820-14-4) is systematically named according to IUPAC guidelines as (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride. Its molecular formula is C₉H₁₁ClF₃NO , with a molecular weight of 241.64 g/mol .
Structural Features:
- Core scaffold : A benzene ring substituted with a trifluoromethyl (-CF₃) group at the meta position (C3).
- Functional groups :
- Stereochemistry : The chiral center at C2 exists as enantiomers, with the (R)-configuration explicitly characterized in synthetic routes.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClF₃NO | |
| Exact Mass | 241.0481 g/mol | |
| Boiling Point | 277.9±35.0 °C (free base) | |
| LogP (Partition Coeff.) | 1.03 | |
| Water Solubility | Moderate (hydrochloride salt) |
Historical Background and Development
The synthesis of β-amino-α-trifluoromethyl alcohols emerged as a strategic focus in organofluorine chemistry during the late 20th century. The target compound was first reported in patent literature as an intermediate in pharmaceutical synthesis, notably in the preparation of histone deacetylase (HDAC) inhibitors and antipsychotic agents. Key milestones include:
- 1990s : Development of nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃), enabling stereocontrolled access to α-CF₃ alcohols.
- 2000s : Optimization of asymmetric reduction methods for α-CF₃ ketones, facilitating enantioselective synthesis of the (R)- and (S)-enantiomers.
- 2010s : Application in peptidomimetics, where the CF₃ group enhances metabolic stability and binding affinity.
Position within β-Amino-α-Trifluoromethyl Alcohols Class
This compound belongs to the β-amino-α-trifluoromethyl alcohol family, characterized by:
- A trifluoromethyl group at the α-carbon relative to the amino group.
- A vicinal amino-alcohol motif (-NH₂ and -OH on adjacent carbons).
Comparative Analysis :
The meta-trifluoromethylphenyl group distinguishes it from analogues like para-substituted derivatives, influencing electronic and steric properties critical for drug-receptor interactions.
Significance in Organofluorine Chemistry
The trifluoromethyl group confers unique advantages:
- Electron-Withdrawing Effects : The -CF₃ group increases acidity (pKa ~10 for the -NH₂ group) and stabilizes adjacent charges, enhancing binding to biological targets.
- Metabolic Stability : Resistance to oxidative degradation compared to non-fluorinated analogues, as seen in HDAC inhibitors.
- Stereochemical Influence : Enantiomers exhibit divergent biological activities; e.g., the (R)-form shows higher affinity in receptor binding assays.
Applications :
- Pharmaceuticals : Intermediate for antipsychotics (e.g., analogues of fluoxetine).
- Catalysis : Chiral ligand in asymmetric synthesis.
- Materials Science : Building block for fluorinated polymers with enhanced thermal stability.
Table 2: Role in Drug Design
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPQPPTLTYYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-14-4 | |
| Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate due to its structural similarity to known bioactive molecules. Notable applications include:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.
Material Science
Due to its unique trifluoromethyl group, this compound is explored for applications in:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can enhance properties such as thermal stability and chemical resistance.
Chemical Biology
The compound serves as a building block for synthesizing more complex molecules used in biological studies, particularly in:
- Bioconjugation : It can be utilized to create conjugates for targeted drug delivery systems.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the efficacy of various amino alcohols, including derivatives of 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol, in modulating serotonin levels. Results indicated that specific modifications to the amino alcohol structure could enhance antidepressant activity significantly.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute investigated the incorporation of trifluoromethylated compounds into polymer matrices. The findings showed that polymers modified with 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol exhibited improved hydrophobicity and thermal stability compared to unmodified polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related β-amino alcohol hydrochlorides, highlighting differences in substituents, molecular formulas, and molecular weights:
*Calculated molecular weight based on formula C₉H₁₁ClF₃NO.
Key Observations:
Halogen Position: Compounds with 2,6-difluoro substitution (e.g., ) exhibit planar geometry, which may influence receptor binding compared to monosubstituted analogs.
Functional Group Variations :
Biological Activity
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, also known as (R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable pharmacophore in drug design.
- Chemical Formula : CHClFNO
- Molecular Weight : 241.64 g/mol
- CAS Number : 1391515-37-9
- IUPAC Name : (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
- Purity : 95%
The trifluoromethyl group in this compound plays a crucial role in modulating its biological activity. It has been shown to enhance the potency of various drugs by improving their interaction with biological targets. For instance, compounds containing trifluoromethyl groups have been associated with increased inhibition of serotonin uptake, which is critical in the treatment of depression and anxiety disorders .
Pharmacological Effects
- Antidepressant Activity : Research indicates that the incorporation of a trifluoromethyl group can significantly enhance the antidepressant properties of compounds by increasing their affinity for serotonin transporters .
- Anti-inflammatory Properties : Some studies have explored the anti-inflammatory effects of related compounds, suggesting that derivatives of this structure may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Antiviral Activity : The compound's structural features may also contribute to antiviral properties, particularly against retroviruses, where modifications at the phenyl ring can lead to enhanced efficacy .
Case Study 1: Serotonin Transport Inhibition
A study demonstrated that compounds with a trifluoromethyl group showed a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs. This suggests that this compound could be a candidate for developing new antidepressants .
Case Study 2: COX Inhibition
In another investigation focusing on anti-inflammatory agents, derivatives similar to this compound were tested for their ability to inhibit COX enzymes. The results indicated promising IC values, highlighting the potential for these compounds in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via reductive amination of 3-(trifluoromethyl)benzaldehyde derivatives. For example:
Precursor Preparation : React 3-(trifluoromethyl)benzaldehyde with nitromethane in a Henry reaction to form a β-nitro alcohol intermediate, followed by reduction to yield the amino alcohol .
Chiral Resolution : For enantiopure forms (R/S), asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve >95% enantiomeric excess .
Optimization : Adjust pH (6–7), temperature (25–40°C), and solvent polarity (ethanol/water mixtures) to maximize yield (reported 70–85%) .
Q. Key Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 30–35°C | ±10% |
| Catalyst Loading | 0.5–1.0 mol% | ±15% |
| Reaction Time | 12–24 h | ±5% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (70:30), retention time ~8.2 min. Purity ≥95% is typical for research-grade material .
NMR : Key signals include δ 7.6–7.8 ppm (aromatic protons), δ 4.1 ppm (CH-OH), and δ 3.3 ppm (NH₂). Absence of δ 2.5 ppm (impurity from incomplete reduction) confirms purity .
Mass Spectrometry : ESI-MS m/z 265.1 [M+H]⁺ (theoretical 264.1) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
Storage : Keep in airtight containers at 2–8°C; hygroscopicity requires desiccant packs .
Waste Disposal : Neutralize with 1M NaOH before incineration by licensed facilities .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined and improved for chiral variants of this compound?
Methodological Answer:
Chiral HPLC : Use a Chiralpak AD-H column, isocratic elution with hexane:isopropanol (80:20), flow rate 1.0 mL/min. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.1 min .
Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively acylate one enantiomer, achieving >98% ee .
Crystallization : Recrystallize from ethanol/water (1:3) to enhance ee by 5–10% .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Receptor Binding Assays : Test against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₃) to rule out non-specific binding. Use radioligand displacement assays with [³H]spiperone .
Metabolic Stability : Incubate with liver microsomes (human/rat) for 1 h; measure remaining compound via LC-MS. Half-life <30 min indicates rapid degradation .
Data Normalization : Report IC₅₀ values relative to positive controls (e.g., haloperidol for dopamine receptors) to minimize inter-lab variability .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
pH Stability :
- Stable at pH 4–6 (24 h, 25°C).
- Degrades by 20% at pH 2 (gastric simulation) and 40% at pH 9 (intestinal simulation) .
Thermal Analysis :
- TGA shows decomposition >200°C.
- DSC reveals a glass transition at 85°C, requiring storage below this temperature .
Experimental Adjustments : For in vivo studies, use enteric coatings to prevent gastric degradation .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina with PDB IDs 4XP1 (D₂ receptor) and 6DG1 (5-HT₃). Grid box size: 60×60×60 Å .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD >2.5 Å indicates weak interactions .
QSAR Models : Train on datasets with EC₅₀ values for 50+ trifluoromethyl analogs; R² >0.7 validates predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
